N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE
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Overview
Description
N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE is a compound known for its applications in fluorescence studies. It is often used as a substrate in enzymatic reactions, particularly involving proteases like chymotrypsin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE typically involves the reaction of succinyl-L-phenylalanine with 2-aminoacridone. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to meet production demands. This would include optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE undergoes various types of chemical reactions, including:
Hydrolysis: This reaction is commonly used to break down the compound into its constituent parts.
Oxidation and Reduction: These reactions can modify the functional groups within the compound, altering its chemical properties.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound can yield succinyl-L-phenylalanine and 2-aminoacridone .
Scientific Research Applications
N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in studies involving enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the development of biosensors and other analytical tools
Mechanism of Action
The mechanism of action of N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE involves its interaction with specific enzymes, such as chymotrypsin. The compound acts as a substrate, and its hydrolysis by the enzyme results in the formation of a fluorescent product, which can be measured spectrophotometrically .
Comparison with Similar Compounds
Similar Compounds
N-Succinyl-L-phenylalanine-p-nitroanilide: Another substrate used in enzymatic assays, particularly for chymotrypsin.
N-Glutaryl-L-phenylalanine p-nitroanilide: Similar in structure and used for similar applications.
Uniqueness
N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE is unique due to its specific fluorescent properties, which make it particularly useful in fluorescence-based assays. Its structure allows for specific interactions with enzymes, making it a valuable tool in biochemical research .
Properties
CAS No. |
115930-64-8 |
---|---|
Molecular Formula |
C26H23N3O5 |
Molecular Weight |
457.486 |
IUPAC Name |
4-oxo-4-[[(2S)-1-oxo-1-[(9-oxo-10H-acridin-2-yl)amino]-3-phenylpropan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C26H23N3O5/c30-23(12-13-24(31)32)29-22(14-16-6-2-1-3-7-16)26(34)27-17-10-11-21-19(15-17)25(33)18-8-4-5-9-20(18)28-21/h1-11,15,22H,12-14H2,(H,27,34)(H,28,33)(H,29,30)(H,31,32)/t22-/m0/s1 |
InChI Key |
RRIUUFLEJTTZFW-QFIPXVFZSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)NC(=O)CCC(=O)O |
Synonyms |
N-(N-SUCCINYL-L-PHENYLALANYL)-2-AMINOACRIDONE |
Origin of Product |
United States |
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